N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-4-yl)methyl]ethanediamide
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Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound with significant potential in various scientific fields. This compound features a phthalazinone core and a pyridine moiety, connected through an ethanediamide linker. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as triethylamine and hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the context of cancer and other diseases.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: This compound shares the phthalazinone core but differs in its substituents, leading to different chemical and biological properties.
Olaparib: A well-known PARP inhibitor that also features a phthalazinone core, used in cancer therapy.
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-[(pyridin-4-yl)methyl]ethanediamide is unique due to its combination of a phthalazinone core and a pyridine moiety, connected through an ethanediamide linker. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-13-4-2-1-3-12(13)14(21-22-15)10-20-17(25)16(24)19-9-11-5-7-18-8-6-11/h1-8H,9-10H2,(H,19,24)(H,20,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINFYHLRFJQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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